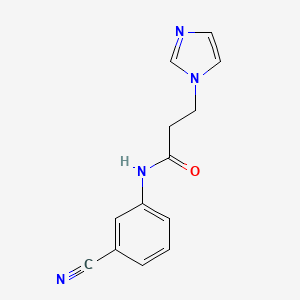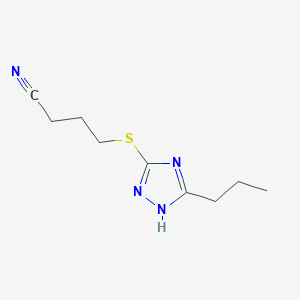
4-((5-Propyl-4h-1,2,4-triazol-3-yl)thio)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a propyl group at the 5-position of the triazole ring and a butanenitrile group attached via a sulfur atom at the 4-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
The synthesis of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-propyl-1,2,4-triazole-3-thiol with 4-bromobutanenitrile under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the propyl group can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex molecules and materials.
作用機序
The mechanism of action of 4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
類似化合物との比較
4-((5-Propyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile can be compared with other similar compounds, such as:
4-((5-Methyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a methyl group instead of a propyl group at the 5-position of the triazole ring. The presence of a smaller alkyl group can affect its biological activity and chemical reactivity.
4-((5-Phenyl-4H-1,2,4-triazol-3-yl)thio)butanenitrile: This compound has a phenyl group at the 5-position of the triazole ring. The aromatic ring can enhance its interactions with biological targets and increase its potency.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
特性
分子式 |
C9H14N4S |
|---|---|
分子量 |
210.30 g/mol |
IUPAC名 |
4-[(5-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C9H14N4S/c1-2-5-8-11-9(13-12-8)14-7-4-3-6-10/h2-5,7H2,1H3,(H,11,12,13) |
InChIキー |
NGSNZGVUTDKZOH-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=NN1)SCCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


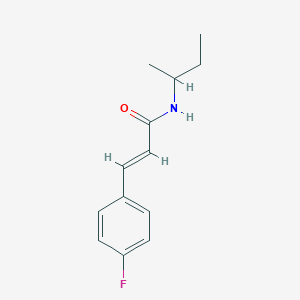
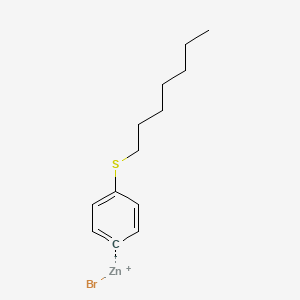
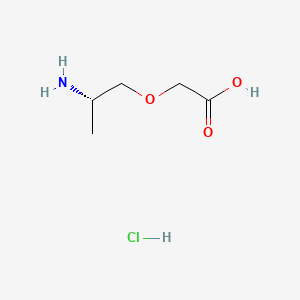

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dichlorophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14889966.png)
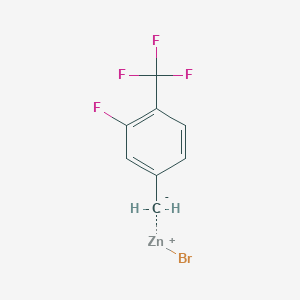
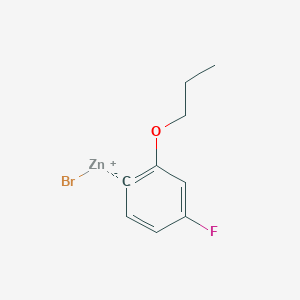
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![Benzaldehyde, 2-hydroxy-5-tricyclo[3.3.1.1~3,7~]dec-1-yl-, oxime](/img/structure/B14889993.png)
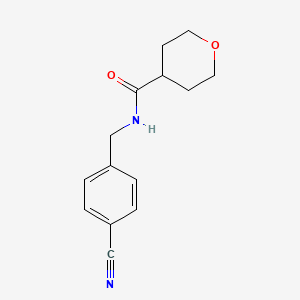

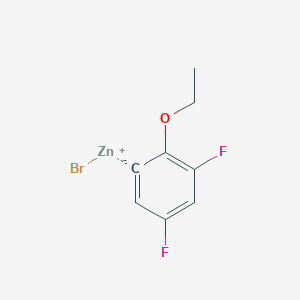
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
